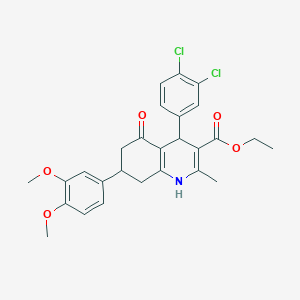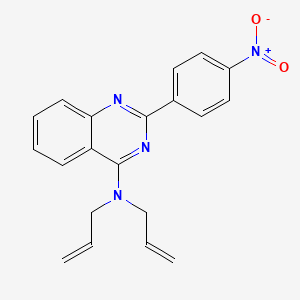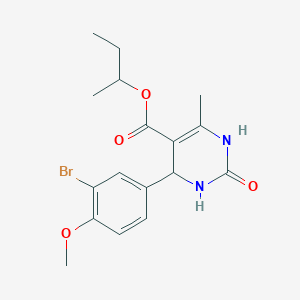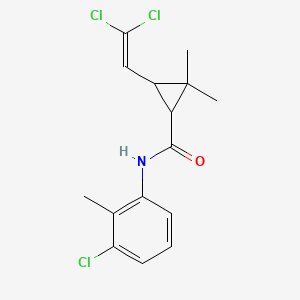![molecular formula C24H24N4O3S B15034108 (6Z)-5-imino-2-(2-methylpropyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034108.png)
(6Z)-5-imino-2-(2-methylpropyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(2-phenoxyethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiadiazole ring fused with a pyrimidine ring, along with various functional groups, contributes to its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-2-(2-methylpropyl)-6-{[4-(2-phenoxyethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: Starting with the appropriate thiosemicarbazide derivative, cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) can form the thiadiazole ring.
Pyrimidine Ring Construction: The thiadiazole intermediate can then be reacted with a suitable nitrile or amidine derivative to form the fused pyrimidine ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the imino or phenyl groups, leading to the formation of oxo or hydroxyl derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Oxidation Products: Oxo derivatives, hydroxylated compounds.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenoxyethoxy derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalytic applications.
Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazolo[3,2-a]pyrimidines have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Anticancer Research: The compound’s ability to interact with biological targets could make it a candidate for anticancer drug development.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (6Z)-5-imino-2-(2-methylpropyl)-6-{[4-(2-phenoxyethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Benzothiadiazoles: Compounds with a benzene ring fused to a thiadiazole ring.
Uniqueness
The presence of the phenoxyethoxyphenyl group and the specific imino and isobutyl substituents make this compound unique, potentially leading to distinct biological activities and chemical reactivity compared to other thiadiazolo[3,2-a]pyrimidines.
Propriétés
Formule moléculaire |
C24H24N4O3S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(6Z)-5-imino-2-(2-methylpropyl)-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O3S/c1-16(2)14-21-27-28-22(25)20(23(29)26-24(28)32-21)15-17-8-10-19(11-9-17)31-13-12-30-18-6-4-3-5-7-18/h3-11,15-16,25H,12-14H2,1-2H3/b20-15-,25-22? |
Clé InChI |
ZEOYMJWQRMPNDF-JRCZNVDKSA-N |
SMILES isomérique |
CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)N=C2S1 |
SMILES canonique |
CC(C)CC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15034030.png)
![(6Z)-5-imino-6-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034038.png)


![2-chloro-4-(5-{(Z)-[1-(3-ethoxyphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B15034056.png)
![4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B15034068.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15034071.png)
![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B15034090.png)
![(3Z)-1-methyl-3-[4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15034096.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15034129.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034135.png)

